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molecular formula C10H15NO2 B8480074 1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol CAS No. 1198166-02-7

1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol

Cat. No. B8480074
M. Wt: 181.23 g/mol
InChI Key: NBNSGPOXCMVTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153634B2

Procedure details

5-(1-Methylethoxy)picolinaldehyde (24 mg, 0.145 mmol) was dissolved in tetrahydrofuran (1.5 mL). The resultant mixture was added with methylmagnesium bromide (230 μL, 0.218 mmol) under ice-cold conditions, stirred at 0° C. for 30 minutes, and further stirred at room temperature for 30 minutes. The reaction solution was added with 1N aqueous solution of hydrochloric acid, an aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate) and 1-[5-(1-methylethoxy)pyridin-2-yl]ethanol (27 mg, yield 98%) was obtained as a brown oil.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 μL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[CH:7][C:8]([CH:11]=[O:12])=[N:9][CH:10]=1)[CH3:3].[CH3:13][Mg]Br.Cl>O1CCCC1>[CH3:3][CH:2]([O:4][C:5]1[CH:6]=[CH:7][C:8]([CH:11]([OH:12])[CH3:13])=[N:9][CH:10]=1)[CH3:1]

Inputs

Step One
Name
Quantity
24 mg
Type
reactant
Smiles
CC(C)OC=1C=CC(=NC1)C=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
230 μL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
an aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)OC=1C=CC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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